Catechol, acetate
Overview
Description
Catechol, acetate is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Catechol-Derived (Bio)Polymers
Recent advancements in synthesizing catechol-derived (bio)polymers have led to their emerging applications in various fields. These include biomedical applications, energy storage, and environmental applications. New polymer structures with tunable composition and functionality have been developed, exploiting the adhesive properties of catechols in designing glues and multifunctional coatings. Additionally, catechols act as reversible redox units in energy storage devices, contributing to the design of sustainable energy storage systems (Patil, Jérôme, & Detrembleur, 2018).
Electrochemical Oxidation of Catechols
Research has shown that the electrochemical oxidation of catechols, in the presence of various nucleophiles like pyrazol-5-ones in acetate buffer solution, involves different reaction mechanisms. This study contributes to the understanding of catechol derivatives in various chemical environments, aiding the synthesis of complex organic compounds (Gao et al., 2010).
Antioxidant Catechins Isolation and Decaffeination
The isolation of antioxidant catechins from green tea using solvents like ethyl acetate, and their subsequent decaffeination with citric acid, demonstrates the application of catechol in food and bioproduct processing. This method offers an alternative to traditional chloroform decaffeination, indicating catechol's role in health and nutrition sciences (Dong et al., 2011).
Catechol Functionalized Hyperbranched Polymers in Biomedicine
Catechol has been included in the design of biomimetic biomedical materials due to its significant roles in biological processes. The catechol group is functionalized in biomaterials, potentially in hyperbranched polymers, for applications in bioadhesives and surface coatings. This underscores catechol's versatility in medical and biotechnological applications (Zhang et al., 2017).
Crosslinking Chemistry of Catechols
The study of crosslinking chemistry in catechols, using model compounds like 4-methyl catechol and propylamine, reveals the complex and rapid formation of numerous products. This knowledge aids in the understanding of natural adhesives and synthetic systems, providing insight into achieving desired mechanical properties in various materials (Yang et al., 2016).
Laccase-Based Biosensors for Water Analysis
The development of laccase-based biosensors for determining dihydroxybenzene isomers in water samples illustrates catechol's application in environmental monitoring and analysis. This new biosensing device, fabricated using Soft Plasma Polymerization, shows catechol's role in detecting toxic substances in water, highlighting its environmental applications (Malinowski et al., 2020).
Catechol in Polymer Chemistry
Catechols are used extensively as a versatile building block in polymer chemistry. Their ability to form a wide array of interactions with both organic and inorganic substrates has made them a universal anchor for surface modifications. Catechols are integral in the preparation of various polymeric materials with unique structures and properties, especially in adhesive interfaces (Faure et al., 2013).
Properties
IUPAC Name |
(2-hydroxyphenyl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYCRUFNRBZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288795 | |
Record name | Catechol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2848-25-1 | |
Record name | Catechol, acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Catechol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Hydroxyphenyl acetate (C8H8O3) has a molecular weight of 152.15 g/mol. Spectroscopic data characterizing its structure includes:
A: Researchers used 19F NMR to track the conversion of fluorinated acetophenones to their corresponding phenyl acetates by the enzyme 4'-hydroxyacetophenone monooxygenase (HAPMO) [, ]. This provided insights into the reaction mechanism and kinetics of the biological Baeyer-Villiger oxidation.
A: Yes, studies have shown that certain 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives exhibit potent anti-inflammatory activity and selective COX-2 inhibitory activity in vitro []. This suggests potential applications for these derivatives in treating inflammation.
A: While specific SAR studies for 2-hydroxyphenyl acetate itself are limited in the provided abstracts, research on its derivatives suggests that modifications to the phenyl ring, particularly at the 4-position, can significantly impact COX-2 inhibitory activity and selectivity [].
A: Yes, 2-hydroxyphenyl acetate was isolated from the plant endophytic fungus Fusarium sp. HJY2, alongside other polyketides []. This highlights the potential of exploring natural sources for novel bioactive compounds.
A: Yes, 2-hydroxyphenyl acetate has been successfully employed in palladium-catalyzed reactions with propargylic carbonates to construct substituted chromans with high stereoselectivity [, ]. This methodology offers a valuable tool for synthesizing complex molecules with potential biological activity.
A: While not directly involved in iron nutrition, 2-hydroxyphenyl acetate is a component of FeEDDHA (ferric ethylenediiminobis (2‐hydroxyphenyl) acetate), a chelated form of iron used to address iron deficiency chlorosis in plants [, ]. Studies demonstrate the effectiveness of FeEDDHA in improving iron uptake and chlorophyll content in plants grown on high pH calcareous soils, ultimately leading to increased yields [, ].
A: Yes, 2-hydroxyphenyl acetate serves as a starting material in the synthesis of (5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, a key intermediate for methoxy-acrylate fungicides []. This demonstrates the versatility of 2-hydroxyphenyl acetate in constructing complex molecules with agricultural applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.